![molecular formula C10H9ClF3N3O3 B1422589 4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 1053659-56-5](/img/structure/B1422589.png)
4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Descripción general
Descripción
“4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine” is a compound that belongs to the class of organic compounds known as trifluoromethylpyridines . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine” is characterized by the presence of a fluorine atom and a pyridine in its structure . This compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
Trifluoromethylpyridines, such as “4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in the protection of crops from pests .
Physical And Chemical Properties Analysis
Trifluoromethylpyridines, such as “4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine”, are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Properties
Morpholine derivatives, including compounds structurally related to 4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine, are significant for their diverse pharmacological activities. These compounds have been designed for various pharmacological activities due to the versatility of the morpholine ring. The study highlights morpholine derivatives' broad spectrum of pharmacological profiles and notes the importance of six-membered heterocyclic compounds, including pyrans, due to their biochemistry roles and wide applications in different fields (Asif & Imran, 2019).
Photocatalytic Degradation of Pollutants
Research on compounds structurally related to the given chemical includes the photocatalytic degradation of pollutants like pyridine, morpholine, and others. The study investigates the intermediate products and photocatalytic pathways to understand the compounds' behaviors in treated water and their environmental implications. This knowledge is crucial for understanding the complex nature of photocatalytic degradations and for assessing the environmental impact of these compounds (Pichat, 1997).
Potential in Photon-based Electronics
Ortho-nitrobenzylpyridines, structurally related to the chemical , show promise in photon-based electronics. The review details the photochromic activity of these compounds and their potential applications due to their favorable properties like small structural change during photoreactions and inherent polystability (Naumov, 2006).
Anticorrosive Applications
Quinoline derivatives, similar in structure to the chemical , are noted for their anticorrosive properties. They form stable chelating complexes with surface metallic atoms, making them effective against metallic corrosion. This review provides insights into the developments and applications of quinoline derivatives as anticorrosive materials, highlighting their importance in reducing corrosion and its adverse impacts (Verma, Quraishi & Ebenso, 2020).
Direcciones Futuras
Trifluoromethylpyridines and their derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of trifluoromethylpyridines, such as “4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine”, will be discovered in the future .
Propiedades
IUPAC Name |
4-[6-chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O3/c11-9-8(17(18)19)6(10(12,13)14)5-7(15-9)16-1-3-20-4-2-16/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGUTCZTILBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



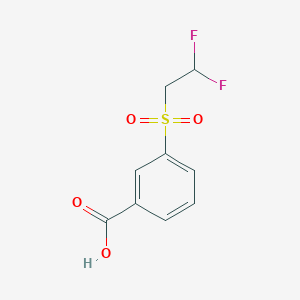
![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)
![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)
![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)
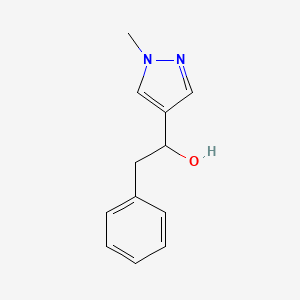
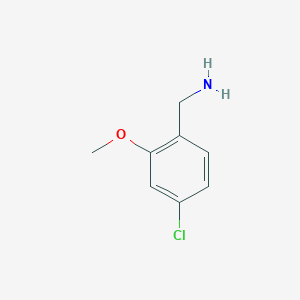
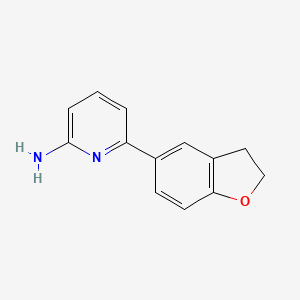
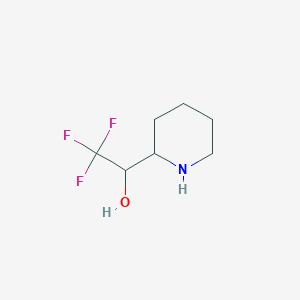
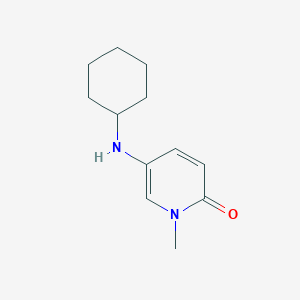
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)
![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)
![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)